Cas no 299930-77-1 (2-(4-fluorophenyl)-1,3-diphenylimidazolidine)

2-(4-fluorophenyl)-1,3-diphenylimidazolidine structure
299930-77-1 structure
Product name:2-(4-fluorophenyl)-1,3-diphenylimidazolidine
CAS No:299930-77-1
MF:C21H19FN2
Molecular Weight:318.387368440628
CID:5866431
PubChem ID:2139629

2-(4-fluorophenyl)-1,3-diphenylimidazolidine 化学的及び物理的性質

名前と識別子

    • 2-(4-fluorophenyl)-1,3-diphenylimidazolidine
    • Imidazolidine, 2-(4-fluorophenyl)-1,3-diphenyl-
    • Oprea1_680980
    • SR-01000460318-1
    • SR-01000460318
    • Oprea1_450498
    • ChemDiv1_023450
    • HMS653J20
    • 299930-77-1
    • AKOS000490301
    • F1443-0301
    • インチ: 1S/C21H19FN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2
    • InChIKey: APSIZUWTBYCVEU-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(F)C=C2)N(C2=CC=CC=C2)CCN1C1=CC=CC=C1

計算された属性

  • 精确分子量: 318.15322678g/mol
  • 同位素质量: 318.15322678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 355
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.4
  • トポロジー分子極性表面積: 6.5Ų

2-(4-fluorophenyl)-1,3-diphenylimidazolidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1443-0301-10mg
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1443-0301-2μmol
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1443-0301-20mg
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1 90%+
20mg
$99.0 2023-05-17
A2B Chem LLC
BA64578-25mg
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1
25mg
$360.00 2024-04-20
Life Chemicals
F1443-0301-5μmol
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1443-0301-2mg
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1443-0301-3mg
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1443-0301-20μmol
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1 90%+
20μl
$79.0 2023-05-17
A2B Chem LLC
BA64578-1mg
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1
1mg
$245.00 2024-04-20
A2B Chem LLC
BA64578-5mg
2-(4-fluorophenyl)-1,3-diphenylimidazolidine
299930-77-1
5mg
$272.00 2024-04-20

2-(4-fluorophenyl)-1,3-diphenylimidazolidine 関連文献

2-(4-fluorophenyl)-1,3-diphenylimidazolidineに関する追加情報

2-(4-Fluorophenyl)-1,3-Diphenylimidazolidine (CAS No. 299930-77-1): A Comprehensive Overview

2-(4-Fluorophenyl)-1,3-diphenylimidazolidine, a compound with the CAS registry number 299930-77-1, is a heterocyclic organic compound belonging to the imidazolidine family. This molecule has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The compound's structure consists of a central imidazolidine ring fused with two phenyl groups and a fluorophenyl substituent, which contributes to its distinct electronic and steric properties.

The synthesis of 2-(4-fluorophenyl)-1,3-diphenylimidazolidine typically involves multi-step organic reactions, often utilizing coupling agents or transition metal catalysts. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its scalability for industrial applications. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.

One of the most promising areas of research involving 2-(4-fluorophenyl)-1,3-diphenylimidazolidine is its application in drug discovery. The compound's ability to act as a ligand in metalloenzyme inhibition has been extensively studied. For instance, recent studies have demonstrated its potential as an inhibitor of certain proteases, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases. The fluorophenyl substituent plays a crucial role in modulating the compound's bioavailability and selectivity, making it a valuable lead compound for further optimization.

In addition to its pharmacological applications, 2-(4-fluorophenyl)-1,3-diphenylimidazolidine has shown potential in materials science as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions through the imidazolidine nitrogen atoms makes it an ideal building block for constructing porous materials with tailored properties. Recent research has focused on optimizing the synthesis conditions to enhance the stability and functionality of these materials for applications in gas storage and catalysis.

The electronic properties of 2-(4-fluorophenyl)-1,3-diphenylimidazolidine also make it a candidate for use in optoelectronic devices. Its conjugated π-system enables efficient charge transport, which is critical for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored the use of this compound as a hole transport layer material, demonstrating promising results in terms of conductivity and stability under operational conditions.

From an environmental perspective, the synthesis and application of 2-(4-fluorophenyl)-1,3-diphenylimidazolidine have been evaluated for their sustainability. Green chemistry principles have been incorporated into its production processes, including the use of renewable feedstocks and energy-efficient reaction conditions. These efforts align with global initiatives to reduce the environmental footprint of chemical manufacturing while maintaining high standards of product quality.

In conclusion, 2-(4-fluorophenyl)-1,3-diphenylimidazolidine (CAS No. 299930-77-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for addressing current challenges in drug discovery, materials science, and optoelectronics. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.

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